Ciclosporin V (Cyclosporin Impurity E)

Pharmaceutical Analysis Impurity Profiling LC-MS/MS

Ciclosporin V (EP Impurity E) is defined by a unique 1-[(2S)-2-aminobutanoic acid] substitution, distinguishing it from Cyclosporin A and other analogs. This structural specificity is mandatory for accurate identification and quantification in pharmaceutical QC, method validation (HPLC/UPLC/LC-MS), and stability studies. Procure this fully characterized reference standard with comprehensive CoA to meet EP impurity limits and support ANDA/DMF submissions. Not interchangeable with generic cyclosporin analogs.

Molecular Formula C63H113N11O12
Molecular Weight 1216.6 g/mol
Cat. No. B12956114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclosporin V (Cyclosporin Impurity E)
Molecular FormulaC63H113N11O12
Molecular Weight1216.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C
InChIInChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
InChIKeyRVYSEKGVPXFKBH-FRGIQLLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciclosporin V (Cyclosporin Impurity E) CAS 108027-46-9: A Critical Reference Standard for Pharmacopoeial Compliance and Analytical Method Validation


Ciclosporin V (Cyclosporin Impurity E, CAS 108027-46-9), chemically designated as 1-[(2S)-2-aminobutanoic acid]cyclosporin A or [Abu1]Ciclosporin A [1], is a cyclic undecapeptide analogue that belongs to the cyclosporin family . It is an officially recognized impurity of the potent immunosuppressant cyclosporin A (CsA), as defined by the European Pharmacopoeia (EP) . As a structural congener, Ciclosporin V is not intended for therapeutic use but serves an indispensable role as a high-purity reference standard for pharmaceutical quality control, analytical method development, and stability studies .

Why Ciclosporin V is Not a Generic Substitute: Its Unique, Documented Structural Distinction Precludes Direct Therapeutic or Analytical Equivalence to Cyclosporin A


Ciclosporin V cannot be interchanged with other in-class cyclosporins due to a precise, documented structural modification. Unlike the parent drug Cyclosporin A, which possesses an L-α-aminobutyric acid (Abu) residue, Ciclosporin V is defined by a systematic substitution at the same position: 1-[(2S)-2-aminobutanoic acid] [1]. This specific alteration fundamentally distinguishes it as a unique molecular entity with its own distinct chemical, physical, and biological profile. Furthermore, as a designated impurity (EP Impurity E) , its presence in a pharmaceutical formulation is subject to rigorous regulatory limits. It is not a generic alternative but a critical marker for product safety and quality, demanding procurement of a highly characterized standard rather than an unspecified analog .

Ciclosporin V (Cyclosporin Impurity E): A Quantitative Evidence Guide for Differentiation from Cyclosporin A and Other Analogs


Differentiation by Molecular Structure and Identity: Evidence from High-Resolution Mass Spectrometry (HRMS)

Ciclosporin V is unequivocally distinguishable from Cyclosporin A and its isomeric impurity, Isocyclosporin A, by its unique elemental composition and molecular weight. The exact mass of Ciclosporin V is a defining characteristic that prevents misidentification in complex analytical workflows. High-Resolution Mass Spectrometry (HRMS) provides an exact molecular formula from a precise mass measurement, enabling unambiguous confirmation of Ciclosporin V's identity against its theoretical value . This differentiation is critical, as Cyclosporin A and its isomer, Isocyclosporin A, can be indistinguishable by LC-MS/MS analysis of their singly protonated ions due to rapid in-source conversion .

Pharmaceutical Analysis Impurity Profiling LC-MS/MS

Differentiation by Regulatory Status and Application: The EP Impurity E Designation

Ciclosporin V is designated as 'Cyclosporin EP Impurity E' by the European Pharmacopoeia . This official nomenclature distinguishes it from other cyclosporin-related substances, such as Cyclosporin A (the active pharmaceutical ingredient), Cyclosporin H (EP Impurity H), or Cyclosporin U. Its role is specifically as a reference standard for impurity profiling, not as a substitute for the API. Reputable suppliers provide ICH Q3A/Q3B-compliant reference standards that are thoroughly characterized and come with a Certificate of Analysis (COA) detailing purity, often ≥90% by HPLC, and full analytical data .

Pharmaceutical Quality Control Regulatory Compliance ICH Q3A/B

Differentiation by Application in Stability Studies: A Critical Tool for Formulation Assessment

Ciclosporin V is specifically utilized in the investigation of cyclosporin A capsule formulation stability [1]. As a structurally related impurity, it serves as a critical marker to assess the robustness of analytical methods and to monitor potential degradation pathways during storage. The ability to identify and quantify this specific impurity using validated, stability-indicating methods is a key component of pharmaceutical development, a role for which other cyclosporin analogs like Cyclosporin A or Cyclosporin H are not suitable substitutes .

Stability-Indicating Methods Forced Degradation Formulation Development

Optimal Procurement and Application Scenarios for Ciclosporin V (Cyclosporin Impurity E) Based on Verifiable Evidence


Pharmaceutical Quality Control and Batch Release Testing

Procurement of Ciclosporin V is essential for QC laboratories performing release testing of Cyclosporin A drug substance or drug product. As a specified impurity per the European Pharmacopoeia (EP Impurity E) , it must be accurately identified and quantified to ensure batch compliance with regulatory limits. This requires a well-characterized reference standard with a full Certificate of Analysis, not a generic cyclosporin analog.

Analytical Method Development and Validation

Ciclosporin V is a critical tool for analytical scientists developing and validating HPLC, UPLC, or LC-MS methods for cyclosporin analysis. The compound's unique molecular weight and structure make it an ideal system suitability marker to verify chromatographic resolution and mass accuracy, ensuring that the method is specific and can distinguish Ciclosporin V from the API (Cyclosporin A) and other impurities like Isocyclosporin A .

Forced Degradation and Stability Studies

In stability studies, the presence of Ciclosporin V can indicate a specific degradation pathway or a process-related impurity. By procuring and using a Ciclosporin V standard, formulation scientists can accurately track this impurity's formation over time under various storage conditions. This data is fundamental for establishing product shelf-life and developing stability-indicating methods, a practice explicitly mentioned for cyclosporin A formulations .

Regulatory Filing Support (ANDA/DMF)

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), providing comprehensive impurity profiling data is a strict requirement . Procuring and using a well-documented Ciclosporin V reference standard, accompanied by its detailed characterization data, directly supports the chemistry, manufacturing, and controls (CMC) sections of these filings, demonstrating control over the manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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